
1-(Butan-2-yl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(Butan-2-yl)-2-methylpiperazine" is not directly mentioned in the provided papers; however, the papers do discuss related piperazine derivatives and their interactions with various substances. Piperazine and its derivatives are known for their versatility in forming hydrogen-bonded structures and their potential applications in pharmaceuticals, particularly in the central nervous system (CNS) receptor interactions .
Synthesis Analysis
The synthesis of piperazine derivatives can be complex and often involves multiple steps. For example, a novel synthesis route for 4-substituted-(1-benzylpiperazin-2-yl)methanols is described, starting from the methyl ester of (S)-serine. This process includes the formation of diastereomeric oxazolidine derivatives as key intermediates, followed by Swern oxidation, Wittig reaction, and hydrogenation to produce chiral, non-racemic bicyclic lactams .
Molecular Structure Analysis
The molecular structures of piperazine derivatives are characterized by their ability to form robust hydrogen bonds with other molecules. In the case of 1-methylpiperazine, it has been used to crystallize with aromatic carboxylic acids, resulting in multi-component hydrogen-bonding salts with monoclinic systems and space groups P21/c. These salts exhibit classical hydrogen bonds N-H⋯O and O-H⋯O, which contribute to their three-dimensional supramolecular architectures .
Chemical Reactions Analysis
Piperazine derivatives can engage in various chemical reactions due to their functional groups. The presence of hydrogen bonding is a significant factor in the formation of complex structures. For instance, the interaction of 1-methylpiperazine with aromatic carboxylic acids leads to the formation of salts that display diverse 3D net supramolecular architectures due to these hydrogen-bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure and the nature of their interactions with other molecules. The thermal stability of the compounds formed by 1-methylpiperazine and aromatic carboxylic acids was investigated using thermogravimetric analysis (TGA), indicating the robustness of the hydrogen-bonded structures . Additionally, the interaction of piperazine derivatives with CNS receptors, as seen in the butyl derivative of (1-benzylpiperazin-2-yl)methanol, suggests that these compounds can have significant biological activity .
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
Research has explored 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). Among these, a compound closely related to 1-(Butan-2-yl)-2-methylpiperazine showed potent in vitro activity and effectiveness as an anti-inflammatory agent in animal models. Its structure was optimized for enhanced efficacy, specifically targeting the pyrimidine 6 position and modifying the methylpiperazine moiety (Altenbach et al., 2008).
Dipeptidyl Peptidase IV Inhibitors
In the field of diabetes treatment, a series of beta-amino amides, including compounds structurally similar to 1-(Butan-2-yl)-2-methylpiperazine, have been synthesized. These have shown potential as inhibitors of dipeptidyl peptidase IV (DPP-IV), essential for the management of type 2 diabetes. One such compound demonstrated significant in vivo efficacy in animal models (Kim et al., 2005).
Antiprotozoal Activity
Compounds with a structure similar to 1-(Butan-2-yl)-2-methylpiperazine have shown promise in antiprotozoal activity. Studies on ω-aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines demonstrated significant activity against resistant strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2013).
Catalytic Applications
Research involving 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles showcased the catalytic potential of derivatives of 1-(Butan-2-yl)-2-methylpiperazine. This study involved the synthesis of 1-(benzothiazolylamino)phenylmethyl-2-naphthols, demonstrating the compound's utility in facilitating chemical reactions (Pourghasemi Lati et al., 2018).
Corrosion Inhibition
In the field of materials science, derivatives of 1-(Butan-2-yl)-2-methylpiperazine have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds, including analogs of 1-(Butan-2-yl)-2-methylpiperazine, used density functional theory to investigate their efficacy in inhibiting corrosion (Wang et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-butan-2-yl-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-8(2)11-6-5-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQMHTLYWHHVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-2-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

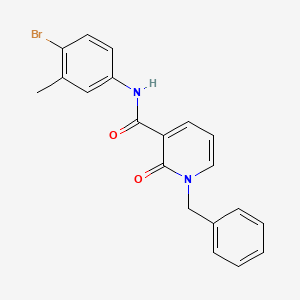
![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)
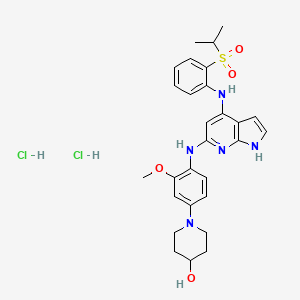
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)
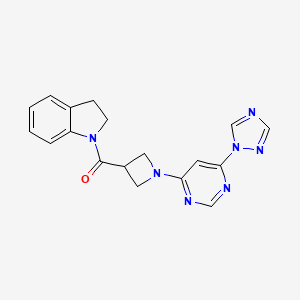

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)
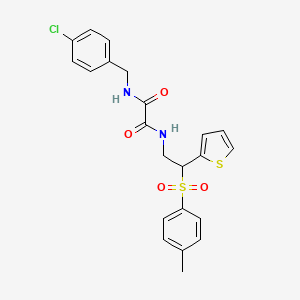
![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)
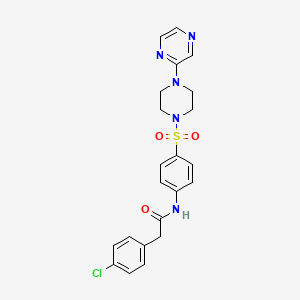
![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)